Home > Products > Building Blocks P18929 > Galegine sulfate
Galegine sulfate - 20284-78-0

Galegine sulfate

Catalog Number: EVT-255263
CAS Number: 20284-78-0
Molecular Formula: C6H15N3O4S
Molecular Weight: 225.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Concentration-dependent AMPK Activator; High Quality Biochemicals for Research Uses

Metformin

Compound Description: Metformin is a widely prescribed drug for the treatment of type 2 diabetes mellitus. It is known to lower plasma glucose concentrations, primarily through mechanisms that remain to be fully elucidated. While traditionally attributed to inhibition of complex I activity, recent research suggests alternative mechanisms may be at play [].

Relevance: Metformin shares a structural similarity with Galegine sulfate as both belong to the biguanide class of compounds. This shared chemical class has led researchers to investigate whether their mechanisms of action might also share similarities [].

Relevance: Similar to metformin, Phenformin also belongs to the biguanide class of compounds, linking it structurally to Galegine sulfate. This shared structural feature suggests potential overlaps in their biological activity and has prompted further investigation into their mechanisms of action [].

Source and Classification

Galegine sulfate is primarily sourced from Galega officinalis, commonly known as goat's rue or French lilac. This plant has a long history of use in traditional medicine for treating diabetes and related metabolic disorders. The compound is classified as a guanidine derivative and is structurally related to metformin, a widely used antidiabetic medication. Galegine sulfate is recognized for its potential weight-reducing properties and its role in metabolic regulation .

Synthesis Analysis

The synthesis of galegine sulfate is not commercially available and typically involves several steps. A notable method includes the reaction of benzyl amine with 2-methylpseudourea sulfate. This reaction yields a white solid that can be purified through recrystallization. The purity of the synthesized galegine is often confirmed using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy, achieving purities greater than 99% .

Synthesis Parameters

  • Reactants: Benzyl amine and 2-methylpseudourea sulfate.
  • Reaction Conditions: Typically involves controlled temperature and pH adjustments.
  • Purification Techniques: Recrystallization followed by spectroscopic analysis for purity confirmation.
Molecular Structure Analysis

Galegine sulfate has a complex molecular structure characterized by its guanidine functional group. The molecular formula is C10_{10}H14_{14}N2_{2}O4_{4}S, indicating the presence of sulfur in its sulfate form. The structural analysis reveals that galegine features a central guanidine moiety attached to various substituents that influence its biological activity.

Structural Data

  • Molecular Weight: Approximately 246.29 g/mol.
  • Functional Groups: Guanidine and sulfate groups.
  • Spectroscopic Identification: Confirmed through infrared spectroscopy and nuclear magnetic resonance spectroscopy.
Chemical Reactions Analysis

Galegine sulfate participates in various chemical reactions that are significant for its biological activity. One important reaction involves its interaction with metabolic enzymes in the liver and adipose tissues. Research indicates that galegine can influence lipogenic enzymes such as fatty acid synthase and ATP-citrate lyase, although direct effects on these enzymes may vary depending on concentration .

Key Reactions

  • Enzyme Inhibition: Galegine acts as a competitive inhibitor for certain metabolic enzymes.
  • Metabolic Pathway Modulation: Alters pathways related to glucose metabolism and lipid synthesis.
Mechanism of Action

The mechanism of action of galegine sulfate is primarily linked to its effects on metabolic pathways involved in glucose homeostasis. It enhances insulin sensitivity and promotes glucose uptake in peripheral tissues. Galegine also activates AMP-activated protein kinase (AMPK), a crucial regulator of energy metabolism, which leads to increased fatty acid oxidation and decreased lipogenesis.

Mechanistic Insights

  • AMPK Activation: Galegine stimulates AMPK activity, leading to enhanced glucose uptake.
  • Gene Expression Modulation: Alters the expression of genes involved in lipid metabolism .
Physical and Chemical Properties Analysis

Galegine sulfate exhibits distinct physical and chemical properties that are relevant for its applications:

Properties Overview

  • Appearance: White crystalline solid.
  • Solubility: Soluble in water and polar organic solvents.
  • Melting Point: Decomposes at temperatures around 216–218 °C.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Galegine sulfate has several promising applications in scientific research and medicine:

  1. Antidiabetic Agent: Investigated for its potential to manage type 2 diabetes by improving insulin sensitivity.
  2. Weight Management: Explored as a weight-reducing compound due to its effects on metabolism .
  3. Pharmacological Research: Used as a reference compound in studies examining metabolic pathways and enzyme activities.

Future Directions

Research continues to explore the full therapeutic potential of galegine sulfate, including its efficacy in clinical settings and its interactions with other pharmacological agents.

Historical Context and Ethnopharmacological Foundations of Galegine Sulfate

Traditional Use of Galega officinalis in Pre-Modern Antidiabetic Therapies

Galega officinalis (goat's rue), a perennial leguminous plant native to Europe and Western Asia, served as a cornerstone of traditional diabetes management for centuries prior to modern pharmacological intervention. Medieval European herbalists, particularly in Eastern Europe and Russia, prescribed its aerial parts (leaves, stems, and flowers) to alleviate symptoms of "sweet urine disease"—a descriptor now recognized as indicative of diabetes mellitus. Historical records from the 17th century document its use in reducing polyuria and glycosuria, with preparations typically involving aqueous or ethanol-based extracts of dried plant material [1] [9]. The plant's vernacular names—"French lilac," "Italian fitch," and "goat's rue"—reflect its geographical dispersion and agricultural observation that grazing animals exhibited hypoglycemia after consuming the plant [3] [10].

Ethnopharmacological studies confirm that traditional practitioners leveraged G. officinalis not only for diabetes but also as a galactagogue (milk-production stimulant) in livestock. This dual use persisted into the early 20th century, with herbal compendia like Culpeper's Complete Herbal (1653) codifying its applications. The plant's efficacy was attributed to empirical observation rather than biochemical characterization, yet its consistency across diverse cultural medical systems (e.g., Chilean, Japanese, and Eastern European traditions) underscored its therapeutic value [9] [10]. By the late 19th century, botanical studies had identified the plant's "hot and dry" properties, aligning with humoral theories of medicine, but the active constituents remained unknown until phytochemical advances in the 1920s [1].

Table 1: Historical Documentation of Galega officinalis in Diabetes Management

EraGeographical RegionLocal Name(s)Documented Use
17th CenturyWestern EuropeFrench LilacTreatment of polyuria and "sweet urine"
18th–19th CenturyEastern Europe/RussiaGoat's RueGlycosuria reduction; galactagogue
Early 20th CenturyIranProfessor WeedAntidiabetic decoctions
Pre-ColumbianSouth AmericaPalo de Agua (Chile)Infusions for "wasting disease" management

Transition from Phytochemical Discovery to Synthetic Derivatization

The isolation of galegine (isoamylene guanidine) from G. officinalis in the early 1920s marked a pivotal shift from botanical use to molecular pharmacology. Chemists identified galegine and its analog hydroxygalegine as nitrogenous guanidine derivatives concentrated in the plant's flowering structures [2] [6]. Initial animal studies demonstrated that galegine significantly reduced blood glucose in rabbits and dogs, validating traditional claims. However, its narrow therapeutic index—manifested as severe CNS depression and hydrothorax in sheep—precluded clinical adoption [2] [6]. This toxicity was attributed to guanidine's indiscriminate action on cellular respiration, prompting efforts to synthesize safer analogs [3].

Structural optimization of guanidine compounds commenced with German chemists Adolph Strecker (1844–1861) and Bernhard Rathke (1878–1879), who pioneered guanidine and biguanide synthesis. Their work enabled the development of decamethylene diguanidine (Synthalin A) and dodecamethylene diguanidine (Synthalin B), which exhibited potent hypoglycemic effects but retained hepatotoxicity. The critical breakthrough emerged in 1922 when Werner and Bell synthesized dimethylbiguanide (metformin) by reacting dicyanodiamide with ammonium thiocyanate [3] [7]. Unlike galegine, metformin lacked the lipophilic isoamylene chain, reducing membrane permeability and mitochondrial toxicity. Slotta and Tschesche's 1929 confirmation of metformin's glucose-lowering activity in rabbits established the pharmacological viability of biguanides as galegine successors [3] [7].

Table 2: Structural Evolution from Galegine to Biguanides

CompoundChemical StructureOrigin/SynthesisKey Limitations
GalegineIsoamylene guanidineIsolated from G. officinalis (1920s)Neurotoxicity; narrow therapeutic index
GuanidineH₂N-C(=NH)-NH₂Synthetic (Strecker, 1844)Lactic acidosis; organ damage
Synthalin ADecamethylene diguanidineSynthetic (Schering AG, 1926)Hepatotoxicity; withdrawn in 1930s
MetforminDimethylbiguanideWerner & Bell synthesis (1922)Reduced toxicity; retained efficacy

Role of Galegine in the Development of Biguanide Pharmacology

Galegine's primary contribution to diabetes pharmacology resides in its mechanistic blueprint, which informed the therapeutic targeting of energy metabolism regulation. In vitro studies revealed that galegine (50 μM–3 mM) stimulated glucose uptake in 3T3-L1 adipocytes and L6 myotubes by activating AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This activation inhibited acetyl-CoA carboxylase (ACC), downregulating fatty acid synthase (FASN) and sterol regulatory element-binding protein (SREBP) expression, thereby shifting metabolism from lipogenesis to glucose oxidation [6]. Crucially, galegine's AMPK activation occurred independently of insulin signaling, providing a template for insulin-sensitizing drugs [6] [7].

These insights directly catalyzed the optimization of biguanides. Jean Sterne's 1957 clinical studies with metformin ("Glucophage") demonstrated that retaining galegine's AMPK-activating core—while mitigating its mitochondrial toxicity—enabled safe suppression of hepatic gluconeogenesis. Metformin achieved this by selectively inhibiting mitochondrial complex I at tolerated doses (therapeutic plasma concentration: 10–40 μM vs. galegine's toxic threshold >100 μM) [7]. The UK Prospective Diabetes Study (1998) later validated metformin's cardiovascular benefits, cementing its role as first-line therapy. Notably, galegine's weight-reducing effects—observed in mice via reduced lipogenesis and enhanced fatty acid oxidation—prefigured metformin's now-recognized anti-obesity properties [6] [7].

Table 3: Mechanistic Legacy of Galegine in Biguanide Pharmacology

Molecular TargetGalegine's ActionBiguanide TranslationTherapeutic Outcome
AMPKConcentration-dependent activation (≥10 μM)Metformin/phenformin activation via ATP depletionEnhanced glucose uptake; inhibited gluconeogenesis
Acetyl-CoA carboxylaseInhibition (IC₅₀: 50–100 μM)ACC inhibition via AMPK-mediated phosphorylationReduced fatty acid synthesis
Mitochondrial complex IPartial inhibition at high concentrationsSelective inhibition at clinical dosesSuppressed hepatic glucose output
Gene regulationDownregulation of SREBP/FASNmTOR pathway modulationAntilipogenic and anti-obesity effects

Properties

CAS Number

20284-78-0

Product Name

Galegine sulfate

IUPAC Name

2-(3-methylbut-2-enyl)guanidine;sulfuric acid

Molecular Formula

C6H15N3O4S

Molecular Weight

225.27 g/mol

InChI

InChI=1S/C6H13N3.H2O4S/c1-5(2)3-4-9-6(7)8;1-5(2,3)4/h3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4)

InChI Key

IMNZDWZLEPDBAP-UHFFFAOYSA-N

SMILES

CC(=CCN=C(N)N)C.OS(=O)(=O)O

Synonyms

2-(3-Methylbut-2-enyl)guanidine Sulfate

Canonical SMILES

CC(=CC[NH2+]C(=N)[NH3+])C.[O-]S(=O)(=O)[O-]

Isomeric SMILES

CC(=CC[NH2+]C(=N)[NH3+])C.[O-]S(=O)(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.